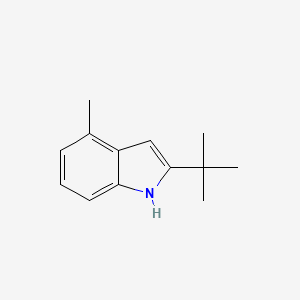

2-tert-butyl-4-Methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWMRDGUUBKNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Sterically Hindered Indole: A Technical Guide to the Discovery and First Synthesis of 2-tert-butyl-4-methyl-1H-indole

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of bulky substituents, such as a tert-butyl group, can profoundly influence the biological activity and pharmacokinetic properties of these molecules by inducing specific conformational constraints and enhancing metabolic stability. This technical guide provides a comprehensive overview of the conceptual discovery and a plausible first synthesis of the sterically hindered indole derivative, 2-tert-butyl-4-methyl-1H-indole. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently approached through established and robust methodologies. This document details a proposed inaugural synthesis via the Fischer indole synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a thorough characterization of the target compound based on spectroscopic data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize sterically demanding indole derivatives in their research endeavors.

Introduction: The Strategic Value of Steric Hindrance in Indole Chemistry

The indole ring system is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer drug vincristine. The functionalization of the indole core allows for the fine-tuning of its pharmacological profile. The introduction of a bulky tert-butyl group at the C2 position, coupled with a methyl group at the C4 position, creates a unique chemical entity: this compound.

The tert-butyl group serves as a "pharmacological anchor," sterically shielding the indole nitrogen and the C3 position from metabolic enzymes, potentially increasing the compound's in vivo half-life. Furthermore, this steric bulk can enforce a specific orientation of the molecule within a biological target's binding pocket, leading to enhanced potency and selectivity. The 4-methyl substituent further modulates the electronic and lipophilic properties of the benzene portion of the indole ring.

Given the absence of a seminal publication detailing its initial preparation, this guide proposes a logical and historically sound "first synthesis" based on the venerable Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus discovered by Hermann Emil Fischer in 1883.[1][2]

The First Plausible Synthesis: A Fischer Indole Approach

The Fischer indole synthesis is a classic and reliable method for constructing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] This approach is highly convergent and allows for the introduction of a wide variety of substituents on both the benzene and pyrrole rings of the indole core.

Retrosynthetic Analysis and Strategic Rationale

A retrosynthetic analysis of the target molecule, this compound, points directly to the key bond disconnection of the Fischer synthesis. The indole ring is conceptually broken down into a substituted phenylhydrazine and a ketone.

Figure 1: Retrosynthetic analysis of this compound.

The logical precursors are therefore 3-methylphenylhydrazine (also known as m-tolylhydrazine) and 3,3-dimethyl-2-butanone (commonly known as pinacolone). This choice is strategic:

-

m-Tolylhydrazine: Provides the 4-methylindole core. The methyl group at the meta position of the aniline precursor directs the cyclization to form the desired 4-substituted indole.

-

Pinacolone: Introduces the sterically demanding tert-butyl group at the C2 position of the indole. The ketone's structure ensures the correct regiochemistry of the final product.

Mechanistic Pathway

The Fischer indole synthesis proceeds through a fascinating cascade of reactions, the key step being a[1][1]-sigmatropic rearrangement.[3][4]

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of m-tolylhydrazine with pinacolone to form the corresponding hydrazone.

-

Tautomerization to Ene-hydrazine: The hydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.

-

[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, leading to the formation of a new C-C bond and breaking the weak N-N bond.

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amino group onto the imine carbon, forms the five-membered pyrrole ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic this compound.

Figure 2: Simplified mechanistic workflow of the Fischer indole synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

-

m-Tolylhydrazine hydrochloride

-

Pinacolone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Hexanes

-

Ethyl Acetate

-

Silica Gel (for column chromatography)

Procedure:

-

Hydrazone Formation (in situ):

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylhydrazine hydrochloride (1.0 eq).

-

Add glacial acetic acid to dissolve the hydrazine salt.

-

Add pinacolone (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization:

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the indolization should be monitored by TLC until the starting hydrazone is consumed.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product (visualized by TLC with a UV lamp) and concentrate under reduced pressure to yield pure this compound.

-

Characterization of this compound

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected data, extrapolated from known spectra of related indoles, are presented below.[5][6][7]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 187.28 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, N-H), ~7.2-7.0 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.2 (s, 1H, C3-H), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C2), ~135 (C7a), ~130 (C4), ~128 (C3a), ~121 (C6), ~119 (C5), ~109 (C7), ~98 (C3), ~32 (C(CH₃)₃), ~30 (C(CH₃)₃), ~18 (Ar-CH₃) |

| Mass Spectrometry (EI) | m/z (%): 187 (M⁺, ~50%), 172 ([M-CH₃]⁺, 100%), 130 ([M-C(CH₃)₃]⁺, ~20%) |

| Infrared (IR) | ν (cm⁻¹): ~3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1600, 1450 (C=C stretch, aromatic) |

The predicted mass spectrometry fragmentation pattern is characteristic of tert-butyl substituted aromatic compounds, with the base peak arising from the loss of a methyl radical to form a stable tertiary carbocation.

Conclusion and Future Perspectives

While the formal "discovery" of this compound may not be documented in a landmark publication, its synthesis is readily achievable through the robust and well-understood Fischer indole synthesis. This technical guide provides a scientifically sound and detailed pathway for its preparation and characterization, grounded in established chemical principles and data from analogous compounds. The strategic incorporation of a tert-butyl group at the C2 position and a methyl group at the C4 position presents a molecule with significant potential in medicinal chemistry and materials science. Further research into the biological activities and material properties of this and related sterically hindered indoles is warranted and could lead to the development of novel therapeutic agents and functional materials.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

- New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.

- 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.).

-

Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]

- Fischer Indole Synthesis. (2021).

- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.

-

The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-tert-butyl-4-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged structure in drug design.[3] This guide provides a detailed examination of a specific, sterically hindered derivative: 2-tert-butyl-4-methyl-1H-indole . We will explore its synthesis, predict its spectroscopic characteristics based on analogous structures, and delve into its chemical reactivity, offering insights valuable for its application in synthetic and medicinal chemistry programs. The indole nucleus is a common substructure in many natural products and pharmaceutical compounds.[4]

Physicochemical and Hazard Properties

A foundational understanding of a molecule's basic properties is critical before its inclusion in any research or development pipeline.

| Property | Value | Source |

| CAS Number | 57880-12-3 | [5] |

| Molecular Formula | C₁₃H₁₇N | [5] |

| Molecular Weight | 187.286 g/mol | [5] |

| Physical State | Solid | [5] |

| Purity | ≥95.0% (typical) | [5] |

Hazard Information:

-

GHS Pictogram: GHS07 (Harmful/Irritant)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H302 - Harmful if swallowed, H332 - Harmful if inhaled[5]

-

Precautionary Phrases: P260 - Do not breathe dust/fume/gas/mist/vapours/spray, P342+P311 - If experiencing respiratory symptoms: Call a POISON CENTER/doctor[5]

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Fischer Indole Synthesis . This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[6]

The Fischer Indole Synthesis: A Mechanistic Overview

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The synthesis begins with the reaction of a substituted phenylhydrazine with a ketone to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[7][7]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[6]

The Fischer indole synthesis can be catalyzed by a variety of Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid, zinc chloride, and boron trifluoride.[6]

Caption: Generalized workflow of the Fischer Indole Synthesis.

Proposed Experimental Protocol

While a specific literature procedure for this compound was not identified in the search, a robust protocol can be designed based on the principles of the Fischer indole synthesis.

Reaction:

3-Methylphenylhydrazine + Pinacolone --(Acid Catalyst)--> this compound

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a solution of 3-methylphenylhydrazine (1.0 eq) in ethanol, add pinacolone (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting materials.

-

The resulting hydrazone can be isolated by removal of the solvent under reduced pressure or used directly in the next step.

-

-

Cyclization:

-

The crude hydrazone is dissolved in a suitable high-boiling solvent such as toluene or xylene.

-

A Lewis acid catalyst, for example, zinc chloride (ZnCl₂) (1.5 eq), is added.

-

The mixture is heated to reflux (typically 110-140 °C) for several hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.0 | br s | N-H | The indole N-H proton is typically broad and appears downfield. |

| ~7.1-7.3 | m | Aromatic C-H | Protons on the benzene ring of the indole. |

| ~6.9 | m | Aromatic C-H | Protons on the benzene ring of the indole. |

| ~6.3 | s | C3-H | The proton at the C3 position is expected to be a singlet. |

| ~2.5 | s | C4-CH₃ | The methyl group protons will appear as a singlet. |

| ~1.4 | s | C2-C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give a strong singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the indole pyrrole ring carbons, and the aliphatic carbons of the substituents.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~145 | C2 | The C2 carbon bearing the tert-butyl group will be significantly downfield. |

| ~136 | C7a | A quaternary carbon at the ring junction. |

| ~130 | C4 | The carbon bearing the methyl group. |

| ~128 | C3a | A quaternary carbon at the ring junction. |

| ~122 | Aromatic C-H | Aromatic carbons. |

| ~120 | Aromatic C-H | Aromatic carbons. |

| ~110 | Aromatic C-H | Aromatic carbons. |

| ~100 | C3 | The C3 carbon. |

| ~32 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30 | C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

| ~18 | C4-CH₃ | The methyl carbon at the C4 position. |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 187, corresponding to the molecular weight of the compound. A significant fragment ion at m/z = 172 (M-15) would arise from the loss of a methyl group from the tert-butyl substituent, which is a characteristic fragmentation pattern for tert-butyl containing compounds.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electron-rich nature of the indole ring, modulated by the electronic and steric effects of its substituents.

Electrophilic Aromatic Substitution

Indoles are highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the high electron density at this site.[10][11] However, in this molecule, the bulky tert-butyl group at the C2 position will sterically hinder the approach of electrophiles to the C3 position.

The methyl group at C4 is an electron-donating group, which activates the benzene ring towards electrophilic substitution.[12][13] It will direct incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C5 and C7 positions of the indole ring. Therefore, electrophilic substitution reactions on this compound are likely to yield a mixture of C5 and C7 substituted products, with the C3 position being less reactive due to steric hindrance.

Caption: Predicted sites of electrophilic substitution.

N-Functionalization

The indole nitrogen possesses a lone pair of electrons and can act as a nucleophile. It can be deprotonated with a suitable base (e.g., NaH, KOt-Bu) to form an indolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N1 position. This N-functionalization is a common strategy in the synthesis of indole derivatives to modulate their biological activity.

Relevance in Drug Discovery and Development

Indole derivatives are a prolific source of pharmacologically active compounds.[14][15] They are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The substituents on the indole ring play a crucial role in determining the specific biological target and the potency of the compound.[3][14]

The this compound scaffold, with its unique substitution pattern, presents an interesting platform for the development of new therapeutic agents. The tert-butyl group can provide metabolic stability and influence the binding orientation within a protein active site, while the methyl group can be used to fine-tune electronic properties and solubility. The potential for further functionalization at the N1, C5, and C7 positions allows for the generation of a diverse library of compounds for screening against various biological targets.

Conclusion

This compound is a fascinating molecule with significant potential in synthetic and medicinal chemistry. While specific experimental data is not widely published, its chemical properties can be confidently predicted based on established chemical principles and data from analogous compounds. Its synthesis via the Fischer indole synthesis is straightforward, and its reactivity offers multiple avenues for further derivatization. As the quest for novel therapeutic agents continues, a thorough understanding of such substituted indole scaffolds is paramount for the rational design of new and effective drugs.

References

-

General reactivity of 3‐substituted indoles 1. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]

-

Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. (2006). PubMed. [Link]

- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.

-

Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. (2018). Organic Letters, 20(14), 4236-4239. [Link]

-

2-tert-Butyl-1H-indole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Electrophilic Aromatic Substitution of a BN Indole. (2011). Angewandte Chemie International Edition, 50(34), 7871-7874. [Link]

-

Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Tropical Journal of Pharmaceutical Research, 21(1), 125-132.

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27367-27371. [Link]

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). Journal of the American Chemical Society.

- Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. (2007). Ludwig-Maximilians-Universität München.

-

Electrophilic Substitution Reactions of Indoles. (2019). ResearchGate. [Link]

-

Biomedical Importance of Indoles. (2012). Molecules, 17(6), 6442-6460. [Link]

-

Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N- Substituted Indolines via Enzymatic Carbene Transfer. (2024). ChemRxiv. [Link]

-

Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). Molecules, 27(9), 2786. [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1097. [Link]

-

Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (2011). PubMed. [Link]

-

1.31: Electrophilic Substitution. (2022). Chemistry LibreTexts. [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (1970). The Journal of Organic Chemistry, 35(4), 1138-1141. [Link]

-

Indole. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). The Journal of Organic Chemistry, 85(17), 11186-11195.

-

1H-Indole, 4-methyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2019). Molecules, 24(18), 3298. [Link]

-

The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. (2022). ResearchGate. [Link]

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2018). Mini-Reviews in Organic Chemistry, 15(4), 281-291.

-

N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). Molecules, 28(1), 1. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. japsonline.com [japsonline.com]

- 15. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic and Structural Elucidation Guide to 2-tert-butyl-4-methyl-1H-indole

An In-Depth Technical Guide

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the indole ring critically influences its biological activity and physicochemical properties. This guide provides a comprehensive technical overview of the key spectroscopic characteristics of 2-tert-butyl-4-methyl-1H-indole, a representative substituted indole. Due to the limited availability of published experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous structures to present a predictive but robust analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a foundational guide for the identification and structural confirmation of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₃H₁₇N and a molecular weight of 187.28 g/mol . The structure is characterized by a tert-butyl group at the 2-position, which sterically influences the pyrrole ring, and a methyl group at the 4-position of the benzene ring. These substitutions are critical determinants of the molecule's spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural assignment.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for general solubility, while DMSO-d₆ is useful for ensuring the observation of exchangeable protons like N-H.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak[1].

-

Spectrometer Setup: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should be set from 0 to 220 ppm.

-

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and N-H protons, with integrations corresponding to the number of protons in each unique chemical environment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| N-H | ~8.0 - 8.2 | broad singlet (br s) | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| H-7 | ~7.2 - 7.3 | doublet (d) | 1H | Ortho to the electron-donating methyl group, but also adjacent to the indole nitrogen. |

| H-5 | ~6.9 - 7.0 | doublet (d) | 1H | Part of the aromatic system, coupled to H-6. |

| H-6 | ~6.8 - 6.9 | triplet (t) | 1H | Coupled to both H-5 and H-7. |

| H-3 | ~6.2 - 6.3 | singlet (s) | 1H | A singlet due to the lack of adjacent protons (C-2 is fully substituted). Its upfield shift is characteristic of the C-3 proton in 2-substituted indoles. |

| 4-CH₃ | ~2.4 - 2.5 | singlet (s) | 3H | A typical chemical shift for a methyl group attached to an aromatic ring. |

| 2-C(CH₃)₃ | ~1.4 - 1.5 | singlet (s) | 9H | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet in a typical aliphatic region[2]. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~145 - 148 | Highly deshielded due to the attachment of the bulky tert-butyl group and its position adjacent to the nitrogen atom. |

| C-7a | ~136 - 138 | A quaternary carbon at the fusion of the two rings. |

| C-3a | ~128 - 130 | A quaternary carbon at the other ring fusion. |

| C-4 | ~129 - 131 | Aromatic carbon bearing the methyl group. |

| C-7 | ~122 - 124 | Aromatic CH carbon. |

| C-5 | ~120 - 122 | Aromatic CH carbon. |

| C-6 | ~118 - 120 | Aromatic CH carbon. |

| C-3 | ~100 - 102 | Characteristic upfield shift for the C-3 carbon in 2-substituted indoles. |

| 2-C (CH₃)₃ | ~32 - 34 | The quaternary carbon of the tert-butyl group. |

| 2-C(C H₃)₃ | ~30 - 32 | The equivalent methyl carbons of the tert-butyl group. |

| 4-CH₃ | ~21 - 23 | A typical chemical shift for an aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands. The region from approximately 1600 to 1450 cm⁻¹ is often complex for indoles due to the overlap of C=C stretching modes from both the benzene and pyrrole rings.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H[3][4] |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2960 - 2870 | Strong | C-H Stretch | Aliphatic (tert-butyl and methyl) |

| ~1615, 1580, 1460 | Medium-Strong | C=C Ring Stretch | Aromatic/Indole Ring |

| ~1365 | Medium | C-H Bend | t-Butyl (characteristic) |

| ~740 - 780 | Strong | C-H Bend (out-of-plane) | Trisubstituted benzene ring |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Data Acquisition

Caption: A typical workflow for sample analysis by GC-MS.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a capillary column (e.g., a 30m DB-5). The oven temperature is programmed to ramp up, separating components based on their boiling points and column affinity.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[5].

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound is 187.28. Therefore, the molecular ion peak (M⁺•) is expected at m/z 187 . The fragmentation pattern is dominated by the stability of the indole ring and the tendency of the tert-butyl group to fragment.

| Predicted m/z | Proposed Fragment | Origin |

| 187 | [C₁₃H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. This is the expected base peak due to the formation of a highly stable tertiary carbocation adjacent to the indole ring. |

| 130 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl group. |

The most significant fragmentation pathway involves the alpha-cleavage of a methyl group from the tert-butyl substituent. This process results in a resonance-stabilized cation at m/z 172, which is predicted to be the base peak in the spectrum.

Caption: Primary fragmentation pathway of this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic data based on well-established principles and comparative analysis. The ¹H NMR spectrum is expected to feature characteristic singlets for the tert-butyl and methyl groups, alongside distinct signals for the indole ring protons. The ¹³C NMR will confirm the presence of 13 unique carbon environments. IR spectroscopy will identify key functional groups, notably the N-H stretch of the indole ring and the C-H stretches of the alkyl substituents. Finally, mass spectrometry will confirm the molecular weight of 187 and show a characteristic base peak at m/z 172, corresponding to the loss of a methyl group. Together, these spectroscopic methods provide a comprehensive and self-validating fingerprint for the unambiguous identification of this compound.

References

-

Kline, C. K., & Wiley, J. W. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 23(11), 1659–1662. [Link]

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to 2-tert-butyl-4-methyl-1H-indole: Synthesis, Structure, and Potential Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-tert-butyl-4-methyl-1H-indole, a substituted indole derivative of interest in organic synthesis and medicinal chemistry. This document delineates its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, anticipated reactivity, and potential applications in the realm of drug discovery.

Core Compound Identification

Chemical Name: this compound CAS Number: 57880-12-3[1] Molecular Formula: C₁₃H₁₇N[1] Molecular Weight: 187.28 g/mol

Molecular Structure

The structure of this compound features a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. The key substitutions are a sterically demanding tert-butyl group at the C2 position and a methyl group at the C4 position of the indole ring.

Caption: Molecular structure of this compound.

Synthesis Methodologies

Proposed Fischer Indole Synthesis Route

The synthesis would logically proceed in two main steps:

-

Formation of the Phenylhydrazone: Reaction of 3-methylphenylhydrazine with pinacolone (3,3-dimethyl-2-butanone).

-

Acid-Catalyzed Cyclization: Treatment of the resulting phenylhydrazone with a Brønsted or Lewis acid to induce cyclization and aromatization to the final indole product.[2]

Caption: Proposed Fischer indole synthesis workflow.

Experimental Considerations

-

Choice of Acid Catalyst: A variety of acids can be employed, including sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride.[2] The choice of acid can influence reaction time and yield, and may require optimization.

-

Reaction Conditions: The cyclization step typically requires elevated temperatures. The specific temperature and reaction time will depend on the chosen solvent and catalyst.

-

Purification: Purification of the final product would likely involve column chromatography on silica gel to remove any unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds, such as 4-methyl-1H-indole and other substituted indoles.[7][8][9]

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| NH (H1) | 7.8 - 8.2 | br s | - |

| Ar-H (H7) | 7.2 - 7.4 | d | J ≈ 8.0 |

| Ar-H (H5) | 6.9 - 7.1 | t | J ≈ 7.5 |

| Ar-H (H6) | 6.8 - 7.0 | d | J ≈ 7.0 |

| C3-H | 6.2 - 6.4 | s | - |

| CH₃ (at C4) | 2.4 - 2.6 | s | - |

| C(CH₃)₃ | 1.3 - 1.5 | s | - |

Note: The absence of a proton at C2 and C4 simplifies the spectrum compared to unsubstituted indole.

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 145 - 150 |

| C7a | 135 - 138 |

| C3a | 128 - 132 |

| C4 | 129 - 131 |

| C5 | 120 - 123 |

| C6 | 120 - 122 |

| C7 | 110 - 113 |

| C3 | 100 - 103 |

| C (CH₃)₃ | 32 - 35 |

| C(C H₃)₃ | 30 - 32 |

| C H₃ (at C4) | 18 - 22 |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 187. A significant fragment would likely be observed at m/z = 172, corresponding to the loss of a methyl group ([M-15]⁺).

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

-

N-H stretch: A sharp peak around 3400-3500 cm⁻¹

-

C-H stretch (aromatic): Peaks in the range of 3000-3100 cm⁻¹

-

C-H stretch (aliphatic): Peaks in the range of 2850-3000 cm⁻¹

-

C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹

Reactivity Profile

The reactivity of the indole nucleus is significantly influenced by its substituents.

-

Electrophilic Substitution: The C3 position is the most nucleophilic and therefore the primary site for electrophilic attack in indoles.[10] However, in this compound, the bulky tert-butyl group at the C2 position may sterically hinder attack at C3 to some extent. The electron-donating nature of both the tert-butyl and methyl groups enhances the electron density of the indole ring, making it highly reactive towards electrophiles.[11]

-

N-H Reactivity: The nitrogen proton is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which can then be alkylated or acylated.

-

Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Caption: Factors influencing the reactivity of the indole core.

Potential Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13] While no specific pharmacological activities have been reported for this compound itself, its structural features suggest potential as a building block for the synthesis of novel therapeutic agents.

The introduction of a bulky tert-butyl group at the C2 position can enhance metabolic stability and modulate binding to biological targets. The 4-methyl group can also influence the molecule's pharmacokinetic and pharmacodynamic properties. Indole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[14]

Safety and Handling

Substituted indoles should be handled with appropriate safety precautions in a well-ventilated laboratory.[15][16][17][18][19]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16]

References

-

General reactivity of 3‐substituted indoles 1. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026, January 19). International Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

-

Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. (n.d.). Organic Letters. Retrieved January 20, 2026, from [Link]

-

4-Methylindole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Reaction of Indole. (2021, August 29). YouTube. Retrieved January 20, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Indole Detection Reagent - Safety Data Sheet. (n.d.). Retrieved January 20, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

Kovac's Indole Reagent, Safety Data Sheet, English. (2024, May 17). Neogen. Retrieved January 20, 2026, from [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

2-tert-Butyl-1H-indole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). Retrieved January 20, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved January 20, 2026, from [Link]

-

2-tert-butyl-1h-indole (C12H15N). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

3-tert-Butyl-2-phenyl-1H-indole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022, April 29). PMC. Retrieved January 20, 2026, from [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved January 20, 2026, from [Link]

- WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors. (n.d.). Google Patents.

-

Patents. (n.d.). Drug Hunter. Retrieved January 20, 2026, from [Link]

-

Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. (2024, October 23). YouTube. Retrieved January 20, 2026, from [Link]

- IE45574B1 - Piperidyl-indole derivatives, processes for preparing them and pharmaceutical compositions containing them. (n.d.). Google Patents.

-

Patents In BindingDB. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. edvotek.com [edvotek.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. neogen.com [neogen.com]

A Technical Guide to Investigating the Potential Biological Activity of 2-tert-butyl-4-methyl-1H-indole

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor make it a versatile scaffold for interacting with various biological targets.[4] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin and the anticancer agents vincristine and vinblastine, the indole motif is central to numerous therapeutic agents.[2][3][5] The remarkable molecular framework of indole allows it to mimic peptide structures and bind reversibly to a multitude of enzymes, offering immense opportunities for the development of novel drugs with diverse mechanisms of action.[6][7]

This guide focuses on a specific, synthetically accessible derivative: 2-tert-butyl-4-methyl-1H-indole . While direct biological data for this exact molecule is sparse in publicly available literature[8], its structural features—a bulky tert-butyl group at the C2 position and a methyl group on the benzene ring—provide a compelling basis for hypothesizing and investigating its potential pharmacological activities. The strategic placement of these substituents can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets.[9] This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically explore the biological potential of this compound. We will delve into hypothesized activities based on structure-activity relationships of related indole derivatives, propose detailed experimental workflows for validation, and provide the rationale behind these scientific choices.

Hypothesized Biological Activities and Rationale

The substitution pattern of this compound suggests several plausible avenues for biological activity. The tert-butyl group at the C2 position can serve as a steric shield, potentially preventing metabolic degradation and increasing the compound's half-life. The methyl group at C4 can influence electronic properties and provide an additional point of interaction with target proteins. Based on extensive research on substituted indoles, we can postulate the following potential activities for investigation:

-

Anticancer Activity: Indole derivatives are well-documented anticancer agents that can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.[1] They are known to target various molecular entities such as tubulin, kinases, and DNA topoisomerase.[4] The lipophilic nature of the tert-butyl group may enhance cell membrane permeability, a desirable trait for anticancer drugs.

-

Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial and antifungal compounds.[6][10] These derivatives can disrupt microbial cell walls, inhibit essential enzymes, or interfere with biofilm formation. The specific substitutions on this compound could confer selective toxicity towards pathogenic microorganisms.

-

Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin feature an indole core.[5] Indole derivatives can exert anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) or by modulating inflammatory pathways like NF-κB.[5]

-

Neurological Activity: The structural resemblance of indole to neurotransmitters like serotonin suggests potential interactions with receptors in the central nervous system.[3] Substituted indoles have been investigated as antagonists for receptors like the NMDA receptor-associated glycine binding site.[11][12]

Experimental Workflows for Biological Characterization

A systematic approach is crucial to elucidate the biological activity of this compound. The following experimental workflows provide a comprehensive strategy for its initial characterization.

Workflow 1: In Vitro Cytotoxicity and Antiproliferative Screening

This initial workflow aims to assess the compound's general cytotoxicity and its specific effects on cancer cell proliferation.

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Rationale: The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Using a panel of cancer cell lines alongside a normal cell line helps to identify compounds with selective anticancer activity.

Workflow 2: Antimicrobial and Antifungal Susceptibility Testing

This workflow is designed to evaluate the compound's potential to inhibit the growth of pathogenic microbes.

Caption: Workflow for antimicrobial and antifungal activity screening.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in their respective broth media overnight.

-

Inoculum Preparation: Dilute the overnight cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: Serially dilute this compound in a 96-well plate using the appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the antimicrobial susceptibility of a compound. It provides a clear endpoint (MIC) that is essential for comparing the potency of different compounds.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast | Experimental Value |

| HCT-116 | Colon | Experimental Value |

| HEK293 | Normal Kidney | Experimental Value |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| S. aureus | Gram-positive Bacteria | Experimental Value |

| E. coli | Gram-negative Bacteria | Experimental Value |

| C. albicans | Fungus | Experimental Value |

| A. niger | Fungus | Experimental Value |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological activities of this compound. The proposed workflows, rooted in established methodologies, will enable researchers to generate robust preliminary data on its potential as an anticancer, antimicrobial, or other therapeutic agent. Positive results from these initial screens will warrant further, more in-depth mechanistic studies, such as target deconvolution, in vivo efficacy studies in animal models, and pharmacokinetic profiling. The versatile indole scaffold continues to be a rich source of new therapeutic leads, and a thorough investigation of novel derivatives like this compound is a scientifically sound endeavor in the ongoing quest for new medicines.

References

-

Basic mechanism of action for indole containing anti-lung cancer drugs. - ResearchGate. Available at: [Link]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review - International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]

-

Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site - Sci-Hub. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]

-

Indole - Wikipedia. Available at: [Link]

-

Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. Available at: [Link]

-

Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed. Available at: [Link]

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. Available at: [Link]

-

2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem - NIH. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biosynth.com [biosynth.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sci-hub.box [sci-hub.box]

- 12. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted ADMET properties of 2-tert-butyl-4-methyl-1H-indole

An In-Depth Technical Guide to the Predicted ADMET Properties of 2-tert-butyl-4-methyl-1H-indole

Introduction

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A significant proportion of drug candidate failures in late-stage clinical trials can be attributed to suboptimal pharmacokinetic and safety profiles.[1] Therefore, a proactive, early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not merely advantageous but essential.[2] This guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET profile for the novel heterocyclic compound, this compound.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data summary to explain the causal relationships between molecular structure and predicted biological behavior. By leveraging established computational models, data from structurally analogous compounds, and the fundamental principles of medicinal chemistry, we will construct a predictive profile to guide further experimental investigation and optimization of this chemical scaffold.

Compound at a Glance:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₇N

-

CAS Number: 57880-12-3[3]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitutions of a tert-butyl group at the C2 position and a methyl group at the C4 position create a unique lipophilic and steric profile that warrants a detailed ADMET investigation.

Part 1: Physicochemical Properties and Drug-Likeness Assessment

The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties. These characteristics govern its solubility, permeability, and interactions with biological macromolecules. We predict these properties using established computational algorithms, which provide a crucial first pass in evaluating the compound's potential as an orally bioavailable drug.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight (MW) | 187.28 g/mol | Excellent. Well below the 500 Da threshold suggested by Lipinski's Rule of Five, favoring good absorption and diffusion.[4] |

| logP (Octanol/Water Partition Coefficient) | ~4.2 | High lipophilicity. Suggests good membrane permeability but may lead to potential issues like low aqueous solubility, high plasma protein binding, and potential for metabolic liabilities.[5] |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | Excellent. A low TPSA (< 60 Ų) is strongly correlated with good cell membrane permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (indole N-H) | Compliant with Lipinski's Rule of Five (≤ 5), which is favorable for membrane permeability.[4] |

| Hydrogen Bond Acceptors | 1 (indole N) | Compliant with Lipinski's Rule of Five (≤ 10), favorable for membrane permeability.[4] |

| Rotatable Bonds | 1 | Low conformational flexibility, which can be beneficial for binding affinity and may reduce entropy loss upon binding to a target. |

Expert Analysis:

The initial physicochemical assessment is promising. The compound adheres to Lipinski's Rule of Five, a widely used guideline for estimating drug-likeness and oral bioavailability.[6] Its low molecular weight and excellent TPSA are strong indicators of favorable passive absorption. However, the high predicted logP value is a critical parameter to monitor. While it facilitates membrane crossing, it can also lead to challenges. Highly lipophilic compounds often exhibit poor aqueous solubility, bind extensively to plasma proteins (reducing the free, active drug concentration), and may be more susceptible to metabolism by cytochrome P450 enzymes.[5]

Part 2: Comprehensive In-Silico ADMET Profile

This section synthesizes the physicochemical data with established Quantitative Structure-Activity Relationship (QSAR) models and data from related indole structures to predict the full ADMET profile.[7][8]

Absorption

-

Gastrointestinal (GI) Absorption: Predicted to be high . The combination of low molecular weight, low TPSA, and high lipophilicity strongly favors passive diffusion across the intestinal epithelium. Studies on other indole derivatives have shown excellent gastrointestinal absorption.[4]

-

Caco-2 Permeability: Predicted to be high . The Caco-2 cell line is a model for the intestinal barrier.[9] The compound's properties are consistent with molecules that readily cross this barrier.

-

P-glycoprotein (P-gp) Efflux: Predicted to be a potential P-gp substrate . P-gp is an efflux transporter that can pump drugs out of cells, reducing intracellular concentration and absorption. Lipophilic, neutral, or weakly basic compounds can be substrates for P-gp. Experimental verification is crucial.

Distribution

-

Plasma Protein Binding (PPB): Predicted to be high (>95%) . The high lipophilicity (logP ~4.2) strongly suggests extensive binding to plasma proteins like albumin. This is a critical consideration, as only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

-

Volume of Distribution (Vd): Predicted to be high . Lipophilic compounds tend to distribute widely into tissues, resulting in a large Vd. This indicates the drug will not be confined to the bloodstream.

-

Blood-Brain Barrier (BBB) Penetration: Predicted to be high . The combination of a very low TPSA and high lipophilicity makes this compound a strong candidate for CNS penetration. This could be a desirable property for a CNS target but a liability for peripherally acting drugs due to potential CNS side effects.

Metabolism

The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions. For this compound, metabolism is likely to be mediated by hepatic cytochrome P450 (CYP) enzymes.[10]

Predicted Metabolic Pathways:

-

Oxidation of the tert-butyl group: This is a common metabolic pathway for tert-butylated compounds, leading to the formation of a primary alcohol metabolite.[11][12]

-

Oxidation of the 4-methyl group: The benzylic methyl group is another likely site for CYP-mediated oxidation to a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.

-

Hydroxylation of the indole ring: The indole ring itself is susceptible to aromatic hydroxylation, typically at the C5 or C6 positions.

-

N-Glucuronidation: The indole nitrogen can be a site for Phase II conjugation with glucuronic acid, a pathway that increases water solubility and facilitates excretion.

Caption: Predicted major metabolic pathways for this compound.

CYP Inhibition: The potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated experimentally. Inhibition of these enzymes can lead to significant drug-drug interactions.

Excretion

-

Primary Route: Predicted to be hepatic/renal . The parent compound, being highly lipophilic, is unlikely to be excreted unchanged in the urine. It will likely undergo extensive hepatic metabolism to more polar metabolites, which are then excreted via the kidneys into the urine.[5]

Toxicity

Early assessment of toxicity risk is paramount. Predictions are based on structural alerts and data from similar compounds.

-

hERG Inhibition: Moderate risk . Many lipophilic bases are known to inhibit the hERG potassium channel, which can lead to cardiac QT prolongation. This is a critical safety endpoint to test experimentally.

-

Mutagenicity (Ames): Predicted to be non-mutagenic . The core structure lacks common structural alerts for mutagenicity.

-

Hepatotoxicity: Moderate risk . Indole-containing compounds can sometimes form reactive metabolites that lead to liver toxicity. The predicted extensive hepatic metabolism warrants experimental investigation using human hepatocytes.

-

Acute Toxicity: Available GHS data for the compound indicates it is "Harmful if swallowed" and "Harmful if inhaled".[3] The closely related 2-tert-butyl-1H-indole is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[13] This suggests a need for careful handling and further toxicological profiling.

Part 3: Experimental Validation Strategy

Computational predictions provide a powerful roadmap, but they must be validated by empirical data. The following tiered approach outlines a logical, resource-efficient workflow for confirming the ADMET properties of this compound.

Caption: A tiered experimental workflow for ADMET validation.

Tier 1: Key Screening Assays

These assays are designed for high throughput to quickly assess fundamental properties.

Protocol 1: Liver Microsomal Stability Assay

-

Objective: To determine the rate of metabolic degradation in the presence of liver microsomes.

-

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, test compound stock (10 mM in DMSO), control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance).

-

Procedure:

-

Pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

-

Add the test compound (final concentration 1 µM).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 min).

-

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: Calculate the in-vitro half-life (t½) and intrinsic clearance (Clint).[9]

Tier 2: In-Depth Profiling Assays

These assays provide more detailed mechanistic insights for promising compounds.

Protocol 2: Caco-2 Permeability Assay

-

Objective: To assess bidirectional permeability and identify potential active efflux.

-

Materials: Caco-2 cells cultured on Transwell® inserts for 21 days, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability).

-

Procedure:

-

Wash the Caco-2 monolayers with HBSS at 37°C.

-

For A-to-B permeability, add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.

-

For B-to-A permeability, add the compound to the basolateral side and fresh buffer to the apical side.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the receiver compartment at specified time points.

-

Analyze samples by LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[9]

Summary and Strategic Outlook

This in-depth analysis predicts that this compound is a compound with promising drug-like properties, particularly concerning absorption. However, its high lipophilicity presents a classic medicinal chemistry challenge, creating a "double-edged sword" scenario.

Table 2: Summary of Predicted ADMET Profile and Recommendations

| ADMET Parameter | Prediction | Confidence | Key Experimental Assays |

| Absorption | High | High | Caco-2 Permeability |

| Distribution | High Vd, High PPB, BBB penetrant | High | Plasma Protein Binding |

| Metabolism | Extensive (CYP-mediated) | Medium | Microsomal Stability, Metabolite ID |

| Excretion | Renal (as metabolites) | High | In vivo PK study |

| Toxicity | Moderate risk (hERG, Hepatotox) | Medium | hERG assay, Hepatocyte toxicity |

Strategic Recommendations:

-

Prioritize Tier 1 Validation: The immediate next steps should be to experimentally confirm the predicted metabolic stability and screen for CYP and hERG inhibition. High metabolic instability or potent hERG inhibition would be significant flags requiring immediate medicinal chemistry intervention.

-

Manage Lipophilicity: If the initial screens are favorable, the high lipophilicity should be addressed. Strategies could include introducing polar functional groups or modulating the existing substituents to reduce logP while maintaining target potency. This could improve solubility, reduce PPB, and potentially mitigate metabolism and hERG risk.

-

CNS Penetration: The high potential for BBB penetration must be considered in the context of the therapeutic target. If a CNS effect is undesirable, structural modifications to increase TPSA or decrease lipophilicity will be necessary.

References

- ResearchGate. (n.d.). ADMET predicted drug-likeness of some selected indole derivatives. Retrieved from ResearchGate, the professional network for scientists.

- CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.

- Deep Origin. (n.d.).

- BHSAI. (n.d.). Predictive ADMET Modeling.

- Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.

- PubMed. (2023). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Medicinal Chemistry, 19(2), 163-173.

- Wu, F., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 726.

- Molecules. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.

- Briefings in Bioinformatics. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.

- Song, C. M., Lim, S. J., & Kim, J. C. (2009). Computational Methods in Drug Discovery. Methods in Molecular Biology, 575, 1-23.

- ResearchGate. (2016).

- Journal of Medicinal Chemistry. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.

- Journal of King Saud University - Science. (n.d.). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles.

- Journal of Applied Pharmaceutical Science. (2011).

- National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem.

- Fluorochem. (n.d.). This compound.